molecular formula C23H29N3O3 B5639040 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide

4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide

Cat. No. B5639040
M. Wt: 395.5 g/mol
InChI Key: FLVIGQUMDDYXSJ-UHFFFAOYSA-N
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Description

4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide, also known as BPP-1, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been found to have significant activity in both in vitro and in vivo models.

Mechanism of Action

4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide exerts its biological effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine signaling and improved neurotransmission.
Biochemical and Physiological Effects:
4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been shown to have significant effects on both biochemical and physiological processes. In terms of biochemical effects, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been found to inhibit the uptake of dopamine, norepinephrine, and serotonin. In terms of physiological effects, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been found to have vasodilatory effects, which can potentially be used to treat hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide in lab experiments include its potent and selective inhibition of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various biological processes. However, the limitations of using 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various fields such as neuroscience, cancer, and cardiovascular diseases. Another potential direction is to synthesize analogs of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide with improved solubility and stability, which can potentially enhance its usefulness as a research tool. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide and to identify other potential targets for this compound.

Synthesis Methods

The synthesis of 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide involves the condensation of 4-aminophenylacetic acid with benzyl isocyanate to form the intermediate benzyl carbamate. The benzyl carbamate is then reacted with 1-bromopentane to form the corresponding N-propyl derivative. Finally, the N-propyl derivative is reacted with piperidine-1-carboxylic acid to form 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide.

Scientific Research Applications

4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and cardiovascular diseases. In neuroscience, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been found to be a potent and selective inhibitor of the dopamine transporter, which is a key target in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has also been shown to have potential therapeutic applications in cancer by inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular diseases, 4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide has been found to have vasodilatory effects and can potentially be used to treat hypertension.

properties

IUPAC Name

4-[3-(benzylcarbamoyl)phenoxy]-N-propylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-2-13-24-23(28)26-14-11-20(12-15-26)29-21-10-6-9-19(16-21)22(27)25-17-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIGQUMDDYXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide

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